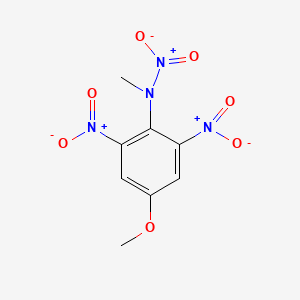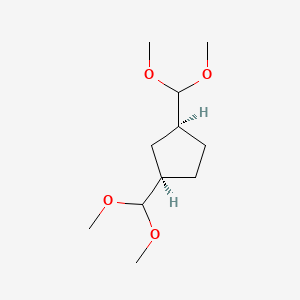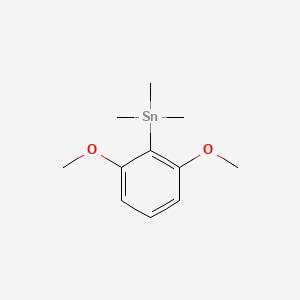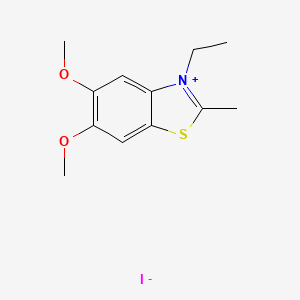![molecular formula C16H15NO2S B14633311 Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester CAS No. 56823-03-1](/img/structure/B14633311.png)
Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester is a complex organic compound belonging to the pyrroloisoquinoline family. . The unique structure of pyrrolo[2,1-a]isoquinoline derivatives makes them valuable in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives involves several methodologies. One common approach is the cycloaddition reaction, where dihydroisoquinoline esters react with maleic anhydride or acrylates in the presence of a tungsten photocatalyst . This reaction tolerates a range of functional groups and produces the desired pyrrolo[2,1-a]isoquinoline core structure.
Another method involves the acid-promoted cyclization of 4-formylmethylisoquinolin-3-amines . This process typically requires specific reaction conditions, such as the use of stoichiometric azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux .
Industrial Production Methods
Industrial production of pyrrolo[2,1-a]isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methodologies used in industrial settings are typically based on the same principles as laboratory-scale synthesis but are adapted for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces cytotoxic effects.
Comparación Con Compuestos Similares
Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester can be compared with other similar compounds, such as:
Lamellarins: Marine alkaloids with a pyrrolo[2,1-a]isoquinoline scaffold, known for their cytotoxic and anti-cancer activities.
Lukianols: Related alkaloids with similar biological properties, including multi-drug resistance reversal activity.
Polycitrins: Compounds with antioxidant and antibiotic properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
56823-03-1 |
|---|---|
Fórmula molecular |
C16H15NO2S |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
ethyl 2-methylsulfanylpyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C16H15NO2S/c1-3-19-16(18)15-14(20-2)10-13-12-7-5-4-6-11(12)8-9-17(13)15/h4-10H,3H2,1-2H3 |
Clave InChI |
ZKQVBPKLRNHDHG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C2N1C=CC3=CC=CC=C32)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
